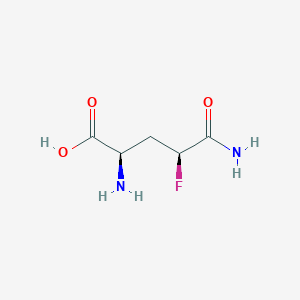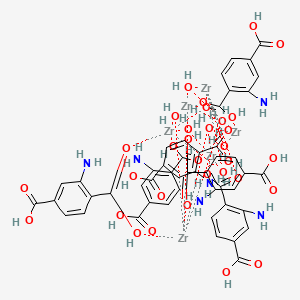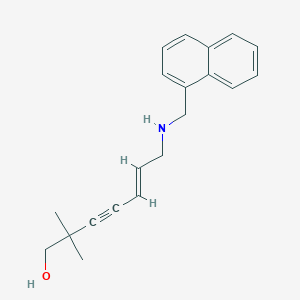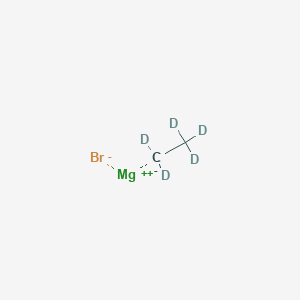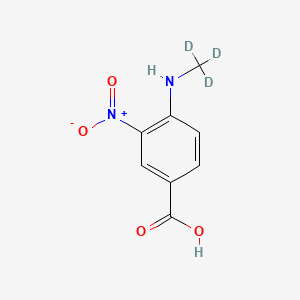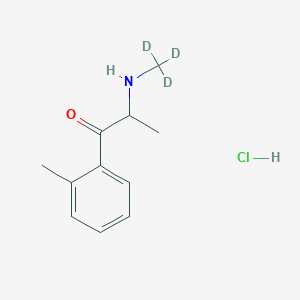
2-Methyl Methcathinone-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl Methcathinone-d3 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of methcathinone, a psychoactive stimulant belonging to the cathinone class. The compound is often used as a reference material in analytical studies due to its high accuracy and reliability .
Métodos De Preparación
The synthesis of 2-Methyl Methcathinone-d3 Hydrochloride involves several steps. One common method starts with the addition of ethylmagnesium bromide to 3-methylbenzaldehyde to form 1-(3-methylphenyl)-1-propanol. This intermediate is then oxidized using pyridinium chlorochromate on silica gel to yield the corresponding ketone. The final step involves bromination with hydrobromic acid to produce the desired compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
2-Methyl Methcathinone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Methyl Methcathinone-d3 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference material in analytical chemistry for the calibration of instruments and validation of methods.
Biology: In studies investigating the metabolic pathways and biological effects of cathinone derivatives.
Medicine: Researching the pharmacokinetics and pharmacodynamics of psychoactive substances.
Industry: Used in the development of new analytical techniques and quality control processes
Mecanismo De Acción
The mechanism of action of 2-Methyl Methcathinone-d3 Hydrochloride involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased extracellular concentrations of these neurotransmitters. This results in enhanced cell-to-cell signaling and stimulant effects. The compound primarily targets the dopamine transporter, norepinephrine transporter, and serotonin transporter pathways .
Comparación Con Compuestos Similares
2-Methyl Methcathinone-d3 Hydrochloride is similar to other substituted cathinones such as:
3-Methylmethcathinone: Known for its potent inhibition of norepinephrine and dopamine transporters.
4-Methylmethcathinone (Mephedrone): Exhibits strong stimulant properties and is widely studied for its psychoactive effects.
Methcathinone: A closely related compound with similar stimulant effects but differing in the β-keto substituent.
The uniqueness of this compound lies in its stable isotope labeling, which makes it highly valuable for precise analytical studies and research applications .
Propiedades
Número CAS |
1330277-26-3 |
|---|---|
Fórmula molecular |
C11H16ClNO |
Peso molecular |
216.72 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-6-4-5-7-10(8)11(13)9(2)12-3;/h4-7,9,12H,1-3H3;1H/i3D3; |
Clave InChI |
BNZJHCPXDZXUMH-FJCVKDQNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC(C)C(=O)C1=CC=CC=C1C.Cl |
SMILES canónico |
CC1=CC=CC=C1C(=O)C(C)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


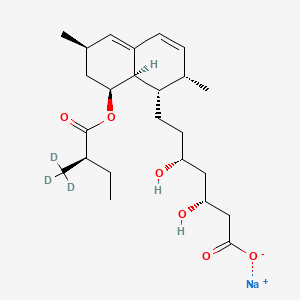
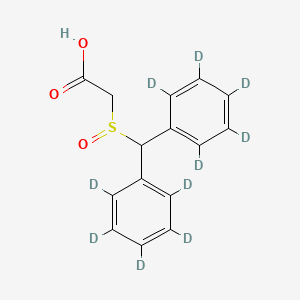
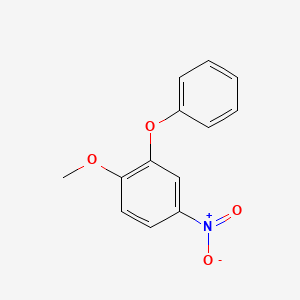
![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)

